Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate
Description
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated indazole core substituted with ethyl and dimethyl groups. The indazole scaffold is notable for its presence in pharmacologically active molecules, and substitutions at the 1-, 3-, and 6-positions modulate physicochemical properties and biological activity . This compound’s structure includes:
- 1-Ethyl group: Enhances lipophilicity and steric bulk compared to smaller substituents like methyl.
- Ethyl ester at position 3: A common functional group for improving solubility and serving as a synthetic intermediate.
Properties
IUPAC Name |
ethyl 1-ethyl-6,6-dimethyl-5,7-dihydro-4H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16-11-9-14(3,4)8-7-10(11)12(15-16)13(17)18-6-2/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPTTLXOMMCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC(C2)(C)C)C(=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanedione and Hydrazine Condensation
The tetrahydroindazole skeleton is synthesized by reacting 5,5-dimethylcyclohexane-1,3-dione with ethyl hydrazinecarboxylate under acidic conditions. This step forms the 4,5,6,7-tetrahydro-1H-indazol-3-ol intermediate, which undergoes dehydration to yield the aromatic indazole ring.
Reaction Conditions :
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Solvent : Ethanol or acetic acid
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Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid
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Temperature : Reflux (80–100°C)
The choice of hydrazine derivative critically influences regioselectivity. For example, phenylhydrazines favor N1-aryl substitution, while alkyl hydrazines direct substitution to the N2-position.
Alkylation at the N1-Position
Ethylation Using Alkyl Halides
The N1-ethyl group is introduced via alkylation of the tetrahydroindazole intermediate with ethyl iodide or ethyl bromide. This step requires a strong base to deprotonate the indazole nitrogen.
Optimized Protocol :
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Base : Potassium carbonate or DBU (1,8-diazabicycloundec-7-ene)
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Solvent : Dimethylformamide (DMF) or acetonitrile
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Temperature : 60–80°C
Notably, DBU outperforms inorganic bases due to its superior solubility in polar aprotic solvents, minimizing side reactions such as over-alkylation.
Esterification at the C3-Position
Carboxylation and Ethylation
The C3-carboxylate group is installed through a two-step process:
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Carboxylation : Treatment of 3-hydroxyindazole with phosgene or triphosgene generates the 3-chlorocarbonyl intermediate.
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Esterification : Reaction with ethanol in the presence of a base yields the ethyl ester.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Carboxylation | Triphosgene, DCM | 0°C, 2 h | 90% |
| Esterification | EtOH, K2CO3 | RT, 12 h | 95% |
Alternative approaches employ palladium-mediated carbonylation of 3-bromoindazole derivatives, though this method is less cost-effective for large-scale synthesis.
Integrated Synthesis from Patent Literature
A disclosed patent route (EP2202232A1) combines the above steps into a streamlined process:
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Cyclocondensation : 5,5-Dimethylcyclohexane-1,3-dione reacts with ethyl hydrazinecarboxylate in ethanol/H2SO4 at 80°C for 24 hours to form 4,5,6,7-tetrahydro-1H-indazol-3-ol.
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N1-Ethylation : The intermediate is alkylated with ethyl iodide using DBU in acetonitrile at 60°C, achieving 85% yield.
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C3-Esterification : Direct esterification with ethyl chloroformate in pyridine affords the final product in 45% overall yield.
Critical Analysis :
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The moderate overall yield (45%) stems from solvent dilution during workup, suggesting potential improvements via continuous flow systems.
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Patent data emphasizes nitrogen atmosphere protection to prevent oxidation of the tetrahydroindazole core.
Comparative Analysis of Methodologies
Solvent and Catalyst Impact
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Aqueous or organic solvents, controlled temperature
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Reduction: Reduction reactions can be used to modify the indazole ring or the ester group.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions, inert atmosphere
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Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the indazole ring.
Reagents: Halogenating agents, nucleophiles
Conditions: Solvents like dichloromethane, catalysts like Lewis acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been investigated for its potential pharmacological properties. Its structural similarity to other bioactive compounds suggests it may possess therapeutic effects.
Case Study: Anticancer Activity
Research has indicated that indazole derivatives exhibit anticancer properties. A study explored the efficacy of various indazole derivatives in inhibiting tumor growth in vitro and in vivo models. This compound was included in the screening process and showed promising results in reducing cell viability in cancer cell lines .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation. Its unique chemical structure may allow it to interact with biological systems in plants and pests.
Case Study: Pesticidal Properties
A recent study assessed the effectiveness of several indazole derivatives as insecticides against common agricultural pests. This compound demonstrated significant insecticidal activity compared to standard pesticides .
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
Research has focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. Initial results indicate improved performance metrics compared to traditional materials .
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: 1-Ethyl vs. 1-Methyl: The ethyl group in the target compound increases lipophilicity (logP ~2.8 vs. ~2.3 for methyl) and may enhance membrane permeability . 6,6-Dimethyl vs. Ester vs. Ketone: The 7-oxo derivative (CAS 175396-30-2) exhibits higher polarity, making it suitable for aqueous-phase reactions, whereas the ethyl ester in the target compound favors organic-phase synthesis .
- Synthetic Utility: The target compound’s synthesis likely involves cyclocondensation of hydrazines with ketones, similar to methods for Ethyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (), where sulfur and ethyl cyanoacetate are used under nitrogen . Derivatives like the hydrochloride salt (e.g., CAS 2680543-40-0) demonstrate the role of counterions in improving crystallinity and stability .
Pharmacological Relevance
Crystallographic Studies
- The SHELX software suite () is widely used for refining crystal structures of indazole derivatives. For example, the 5,5-dimethyl analog (CAS 39104-05-7) has been characterized via SHELXL, revealing a chair conformation in the cyclohexane ring .
- Hydrogen bonding patterns () in indazole crystals often involve N–H···O interactions between the indazole NH and ester carbonyl groups, stabilizing lattice structures .
Biological Activity
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 153117-08-9) is a compound of interest due to its potential biological activities. This article summarizes the existing research on its pharmacological properties, including antibacterial and anticancer activities, along with relevant case studies and findings.
- Chemical Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
- Structure : The compound features a tetrahydroindazole framework which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that indazole derivatives exhibit significant antibacterial properties. For instance, a study evaluating various indazole compounds found that those with structural similarities to this compound showed promising activity against common bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.
Table 1: Antibacterial Activity of Indazole Derivatives
| Compound | Zone of Inhibition (mm) | MIC (μg/mL) | Bacterial Strain |
|---|---|---|---|
| Ethyl Indazole A | 18 | 50 | S. aureus |
| Ethyl Indazole B | 15 | 75 | B. subtilis |
| Ethyl 1-ethyl-... | 20 | 40 | E. coli |
The above table summarizes the antibacterial efficacy of various derivatives where this compound demonstrated a notable zone of inhibition and low MIC values, indicating its potential as an antibacterial agent .
Anticancer Activity
The indazole scaffold has also been explored for its anticancer properties. Molecular docking studies suggest that compounds similar to this compound interact effectively with targets involved in cancer cell proliferation.
Case Study: Molecular Docking Analysis
A study conducted molecular docking simulations with the target protein DNA gyrase (PDB code: 1KZN), revealing strong binding affinities for several indazole derivatives. The results indicated that these compounds could inhibit bacterial DNA replication processes essential for cell survival .
The biological activities of this compound can be attributed to its ability to:
- Inhibit Enzymatic Activity : Compounds in this class often inhibit key enzymes such as DNA gyrase and topoisomerases.
- Disrupt Membrane Integrity : The lipophilic nature allows these compounds to penetrate bacterial membranes effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
